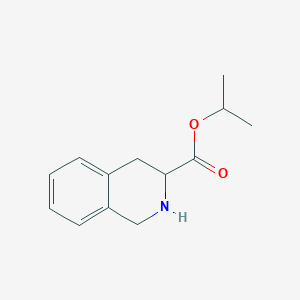
Propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate includes an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an isopropyl ester group attached to the carboxylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One of the common methods for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives involves multicomponent reactions. These reactions improve atom economy, selectivity, and yield of the product.
Transition Metal-Catalyzed Reactions: Another approach involves transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies.
Industrial Production Methods: Industrial production of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tetrahydroisoquinoline derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert tetrahydroisoquinoline derivatives into their reduced forms.
Substitution: Substitution reactions involve the replacement of a functional group in the tetrahydroisoquinoline core with another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as a building block in the synthesis of various bioactive molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, tetrahydroisoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating the activity of various biological targets .
Medicine: Tetrahydroisoquinoline derivatives, including isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, are investigated for their potential therapeutic applications. They have been explored as potential treatments for neurodegenerative disorders, cancer, and infectious diseases .
Industry: In the industrial sector, these compounds are used in the development of new materials and as intermediates in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. This inhibition can reinvigorate exhausted immune cells, enabling them to detect and eliminate cancer cells . The compound’s structure allows it to bind to the PD-1/PD-L1 protein-protein interaction site, preventing the formation of a functional complex and thereby blocking the immune inhibitory signals .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound shares the same core structure but lacks the isopropyl ester group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This derivative has a methyl group instead of the isopropyl ester group.
Uniqueness: Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the isopropyl ester group, which can influence its biological activity and pharmacokinetic properties. This modification can enhance the compound’s solubility, stability, and ability to interact with specific biological targets .
Eigenschaften
CAS-Nummer |
61212-42-8 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-9(2)16-13(15)12-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
JDVOISVIUMNXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1CC2=CC=CC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




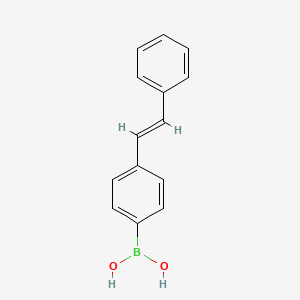
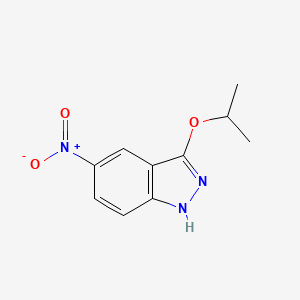
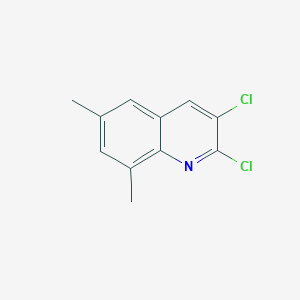
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
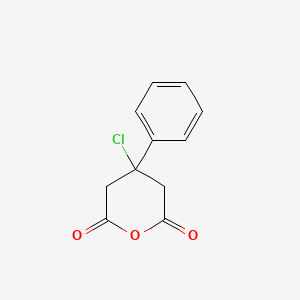
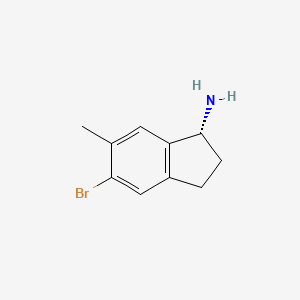
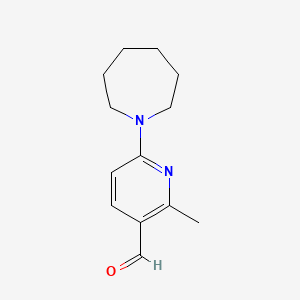


![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
